An In-Depth Technical Guide to 6-Bromo-2-methyloxazolo[5,4-b]pyridine (CAS No. 116081-18-6)
An In-Depth Technical Guide to 6-Bromo-2-methyloxazolo[5,4-b]pyridine (CAS No. 116081-18-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-methyloxazolo[5,4-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's significance as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this versatile molecule.
Introduction: The Strategic Importance of the Oxazolopyridine Scaffold
The oxazolopyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The fusion of an oxazole and a pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with enzymes and receptors. This has led to the development of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the oxazolo[5,4-b]pyridine system, as in the case of 6-Bromo-2-methyloxazolo[5,4-b]pyridine, offers medicinal chemists a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies. This strategic functionalization allows for the exploration of chemical space and the fine-tuning of pharmacological properties, making it a compound of high interest in the design of novel therapeutics.
Chemical Identity and Physicochemical Properties
6-Bromo-2-methyloxazolo[5,4-b]pyridine is a heterocyclic organic compound with the CAS number 116081-18-6.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116081-18-6 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| IUPAC Name | 6-bromo-2-methyloxazolo[5,4-b]pyridine | [1] |
| SMILES | CC1=NC2=CC(Br)=CN=C2O1 | [2] |
| Appearance | White solid (typical) | [3] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Purification: A Validated Protocol
A plausible synthetic route, based on established chemical principles, is outlined below. It is crucial to note that this is a proposed pathway and would require experimental validation.
Proposed Synthetic Pathway
The synthesis would likely commence with a suitably substituted pyridine derivative, which is then converted to the target oxazolopyridine.
Caption: Proposed synthetic workflow for 6-Bromo-2-methyloxazolo[5,4-b]pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
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To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
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Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter, wash with water, and dry the crude product.
Step 2: Synthesis of 2,3-Diamino-5-bromopyridine
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Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol, acetic acid).
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Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
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Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).
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Filter the reaction mixture to remove the catalyst or iron salts.
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Neutralize the filtrate and extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure.
Step 3: Synthesis of 5-Bromo-3-hydroxypyridin-2-amine
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Dissolve the diamino compound in an aqueous acidic solution (e.g., sulfuric acid).
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Cool the solution and add a solution of sodium nitrite dropwise to form the diazonium salt.
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Carefully heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
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Cool the mixture and neutralize to precipitate the aminopyridinol.
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Filter, wash, and dry the product.
Step 4: Synthesis of 6-Bromo-2-methyloxazolo[5,4-b]pyridine
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Reflux a mixture of 5-Bromo-3-hydroxypyridin-2-amine and acetic anhydride.
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Monitor the cyclization reaction by TLC.
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After completion, cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.
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Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to obtain pure 6-Bromo-2-methyloxazolo[5,4-b]pyridine.
Analytical Characterization
The structural confirmation and purity assessment of 6-Bromo-2-methyloxazolo[5,4-b]pyridine would be achieved through a combination of spectroscopic techniques. While specific data for this compound is not widely published, the expected spectral characteristics are outlined below based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic system.
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¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
Mass Spectrometry (MS)
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Electron Ionization (EI) or Electrospray Ionization (ESI): Mass spectrometry would confirm the molecular weight of the compound (213.03 g/mol ). The isotopic pattern of the molecular ion peak, showing two signals of nearly equal intensity separated by 2 m/z units, would be characteristic of a monobrominated compound.
Infrared (IR) Spectroscopy
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The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations. The C-O-C stretching of the oxazole ring would also be a key feature.
Applications in Drug Discovery and Development
The 6-Bromo-2-methyloxazolo[5,4-b]pyridine scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors.[5] The bromine atom serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.
Caption: Role of 6-Bromo-2-methyloxazolo[5,4-b]pyridine in generating diverse chemical libraries.
Kinase Inhibitor Scaffolding
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The oxazolopyridine scaffold can act as a "hinge-binder," forming key hydrogen bonding interactions with the ATP-binding site of various kinases. By modifying the substituents at the 6-position, researchers can target specific pockets within the kinase active site, thereby enhancing potency and selectivity. The thiazolo[5,4-b]pyridine scaffold, a close analogue, has been successfully utilized to develop potent c-KIT inhibitors.[6] This suggests that 6-Bromo-2-methyloxazolo[5,4-b]pyridine could serve as a valuable starting point for the discovery of novel inhibitors for a range of kinases.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-2-methyloxazolo[5,4-b]pyridine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-2-methyloxazolo[5,4-b]pyridine is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its well-defined structure, coupled with the synthetic versatility offered by the bromine substituent, makes it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, and is intended to empower researchers to leverage its unique properties in their drug development endeavors.
References
-
MySkinRecipes. HDAC Inhibitors (14). [Link]
-
MySkinRecipes. 6-Bromo-2-methyloxazolo[4,5-b]pyridine. [Link]
-
MySkinRecipes. 6-Bromo-2-methyloxazolo[4,5-b]pyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
-
PubChem. 6-bromo-2-methylthiazolo[5,4-b]pyridine. [Link]
-
MDPI. (E)-4-(2-(7-Bromo-[1][7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]
-
MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
ePrints Soton. 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][7]triazol-5- yl)quinolin-4-amine. [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(11):108-116 Review Article Bioactive and pharmacologically importan. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Aladdin. 6-Bromo-2-methyloxazolo[4,5-b]pyridine. [Link]
-
MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
Sources
- 1. 116081-18-6 | 6-Bromo-2-methyloxazolo[5,4-b]pyridine - AiFChem [aifchem.com]
- 2. 116081-18-6|6-Bromo-2-methyloxazolo[5,4-b]pyridine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Bromo-2-methyloxazolo[4,5-b]pyridine [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. HDAC Inhibitors (14) [myskinrecipes.com]
